molecular formula C15H24Cl2N2O B13801370 6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride CAS No. 78265-90-4

6'-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride

Katalognummer: B13801370
CAS-Nummer: 78265-90-4
Molekulargewicht: 319.3 g/mol
InChI-Schlüssel: NATVSGYXBNIRMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of toluidide, characterized by the presence of a chloro group, an ethylamino group, and a hexanotoluidide structure. This compound is often used in various chemical reactions and has significant implications in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-2-hexanone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. The process often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride involves its interaction with specific molecular targets. It binds to the GABA_A receptor complex, particularly the β2 and β3 subunits, and the translocator protein (18 kDa) TSPO. This binding modulates GABAergic neurotransmission and promotes neurosteroid synthesis, leading to its anxiolytic and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride
  • 6-Chloro-2-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine hydrochloride

Uniqueness

6’-Chloro-2-(ethylamino)-o-hexanotoluidide hydrochloride is unique due to its specific structural features and the presence of both chloro and ethylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

78265-90-4

Molekularformel

C15H24Cl2N2O

Molekulargewicht

319.3 g/mol

IUPAC-Name

N-(2-chloro-6-methylphenyl)-2-(ethylamino)hexanamide;hydrochloride

InChI

InChI=1S/C15H23ClN2O.ClH/c1-4-6-10-13(17-5-2)15(19)18-14-11(3)8-7-9-12(14)16;/h7-9,13,17H,4-6,10H2,1-3H3,(H,18,19);1H

InChI-Schlüssel

NATVSGYXBNIRMH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.